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Compound of Interest

Compound Name: (S,S,R)-Ahpc-C6-NH2

Cat. No.: B12367377

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of PROTACs synthesized

using the (S,S,R)-Ahpc-C6-NH2 motif, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin

ligase, against other therapeutic modalities targeting the serine/threonine kinase AKT. The

focus of this comparison is the VHL-based AKT PROTAC, MS21, which is contrasted with a

Cereblon (CRBN)-recruiting AKT PROTAC, INY-03-041, and the small molecule AKT inhibitor,

Ipatasertib.

Introduction to AKT-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's

ubiquitin-proteasome system to induce the degradation of a target protein. An AKT-targeting

PROTAC consists of a ligand that binds to AKT, a linker, and a ligand that recruits an E3

ubiquitin ligase, such as VHL or CRBN. This ternary complex formation leads to the

ubiquitination and subsequent degradation of AKT, offering a powerful alternative to traditional

inhibition. The (S,S,R)-Ahpc-C6-NH2 is a key building block, acting as a VHL ligand connected

to a linker, ready for conjugation to a target protein ligand.
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Quantitative Comparison of AKT-Targeting Agents
The following tables summarize the in vitro and in vivo efficacy of the VHL-based AKT PROTAC

MS21, the CRBN-based AKT PROTAC INY-03-041, and the AKT inhibitor Ipatasertib.

Table 1: In Vitro Degradation and Anti-Proliferative Activity
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Compoun
d

Mechanis
m

E3 Ligase
Recruited

Cell Line
DC50
(nM)

Dmax (%) IC50 (µM)

MS21
AKT

Degrader
VHL

PC-3

(Prostate)
8.8[1] >90 ~0.1-1

BT474

(Breast)

Not

specified
>90

Not

specified

MDA-MB-

468

(Breast)

Not

specified
>90 ~0.1-1

INY-03-041
AKT

Degrader
CRBN

MDA-MB-

468

(Breast)

~10-100 >90
Not

specified

T47D

(Breast)
<250 >90

Not

specified

Ipatasertib
AKT

Inhibitor
N/A

ARK1

(Endometri

al)

N/A N/A 6.62[2]

SPEC-2

(Endometri

al)

N/A N/A 2.05[2]

MDA-MB-

468

(Breast)

N/A N/A 0.020[3]

MDA-MB-

231

(Breast)

N/A N/A 0.33[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-

maximal inhibitory concentration for cell viability.

Table 2: In Vivo Efficacy and Clinical Trial Data
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Compound Model Efficacy

MS21
Prostate and Breast Cancer

Xenograft Mouse Models

80-90% tumor growth inhibition

with once-daily administration

for 21 days.

INY-03-041
Not specified in the provided

results

Data not available in the

provided search results.

Ipatasertib

Phase II Clinical Trial

(TAPISTRY) in patients with

AKT1/2/3 mutant tumors

Objective Response Rate

(ORR) of 31.3% across various

solid tumors. ORR was 33% in

breast cancer and 100% in

endometrial cancer.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the amount of a target protein in cells after treatment with a

PROTAC.

Materials:

Cell culture reagents
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PROTAC compound and vehicle control (e.g., DMSO)

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-

β-actin)

HRP-conjugated secondary antibody

Chemiluminescence reagent

Imaging system

Procedure:

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various

concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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Sample Preparation: Normalize protein concentrations for all samples and add Laemmli

sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and

separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or

nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the target protein and the

loading control overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection and Analysis:

Apply the chemiluminescence reagent to the membrane.

Capture the signal using an imaging system.

Quantify the band intensities using densitometry software. Normalize the target protein

band intensity to the loading control.

Calculate the percentage of protein degradation relative to the vehicle-treated control to

determine DC50 and Dmax values.
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Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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This assay measures the number of viable cells in culture after treatment with a compound to

determine its anti-proliferative effects.

Materials:

96-well plates

Cell culture medium

PROTAC compound or inhibitor and vehicle control

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Spectrophotometer or luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate

overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle

control.

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

Reagent Addition and Signal Detection:

For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing

agent and measure the absorbance.

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell

lysis, and measure the luminescence.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Plot the results to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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